![molecular formula C12H9NS B12868521 [4-(2-Thienyl)phenyl]acetonitrile](/img/structure/B12868521.png)
[4-(2-Thienyl)phenyl]acetonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[4-(2-Thienyl)phenyl]acetonitrile: is an organic compound with the molecular formula C12H9NS It consists of a phenyl ring substituted with a thienyl group at the 4-position and an acetonitrile group at the 1-position
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of [4-(2-Thienyl)phenyl]acetonitrile typically involves the reaction of 4-bromobenzyl cyanide with 2-thiophenylboronic acid in the presence of a palladium catalyst. The reaction is carried out under Suzuki coupling conditions, which include the use of a base such as potassium carbonate and a solvent like toluene or ethanol. The reaction mixture is heated to reflux, and the product is isolated through standard purification techniques such as column chromatography.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.
化学反应分析
Types of Reactions:
Oxidation: [4-(2-Thienyl)phenyl]acetonitrile can undergo oxidation reactions, particularly at the thienyl ring. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: The nitrile group in this compound can be reduced to an amine using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions. For example, nitration can be achieved using a mixture of nitric acid and sulfuric acid.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, catalytic hydrogenation.
Substitution: Nitric acid, sulfuric acid.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Primary amines.
Substitution: Nitro derivatives.
科学研究应用
Chemistry: [4-(2-Thienyl)phenyl]acetonitrile is used as an intermediate in the synthesis of various heterocyclic compounds. Its unique structure makes it a valuable building block for the development of new materials and catalysts.
Biology: In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies as an antimicrobial and anti-inflammatory agent.
Medicine: The compound is being investigated for its potential therapeutic applications. Its structural features suggest it could be a candidate for drug development, particularly in the areas of anti-cancer and anti-inflammatory therapies.
Industry: In the industrial sector, this compound is used in the production of advanced materials, including polymers and dyes. Its ability to undergo various chemical transformations makes it a versatile intermediate in manufacturing processes.
作用机制
The mechanism of action of [4-(2-Thienyl)phenyl]acetonitrile is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. In biological systems, the compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, its antimicrobial activity could be due to the inhibition of key enzymes involved in bacterial cell wall synthesis.
相似化合物的比较
Thiophene: A five-membered heterocyclic compound containing sulfur.
Benzonitrile: A simple aromatic nitrile with a phenyl ring.
Phenylacetonitrile: A phenyl ring substituted with an acetonitrile group.
Comparison: [4-(2-Thienyl)phenyl]acetonitrile is unique due to the presence of both a thienyl and a phenyl ring, which imparts distinct electronic and steric properties. Compared to thiophene, it has an additional aromatic ring, which can influence its reactivity and interactions with other molecules. Compared to benzonitrile and phenylacetonitrile, the thienyl group introduces sulfur, which can participate in unique chemical reactions and interactions.
属性
分子式 |
C12H9NS |
|---|---|
分子量 |
199.27 g/mol |
IUPAC 名称 |
2-(4-thiophen-2-ylphenyl)acetonitrile |
InChI |
InChI=1S/C12H9NS/c13-8-7-10-3-5-11(6-4-10)12-2-1-9-14-12/h1-6,9H,7H2 |
InChI 键 |
PDXABPWXCLRAJR-UHFFFAOYSA-N |
规范 SMILES |
C1=CSC(=C1)C2=CC=C(C=C2)CC#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(4-Ethyl-5-mercapto-4H-[1,2,4]triazol-3-yl)-N-o-tolyl-acetamide](/img/structure/B12868438.png)
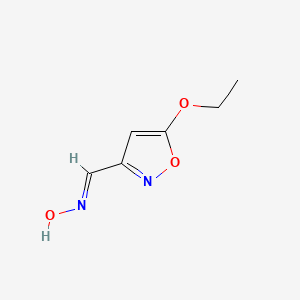


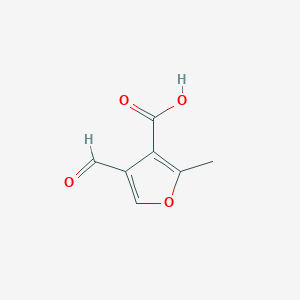


![Spiro[1,3,3a,5-tetrahydropyrazolo[5,1-b][1,3]oxazine-2,1'-cyclopropane]-5-carboxylic acid](/img/structure/B12868498.png)
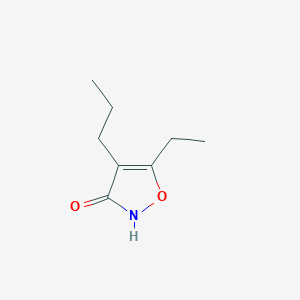

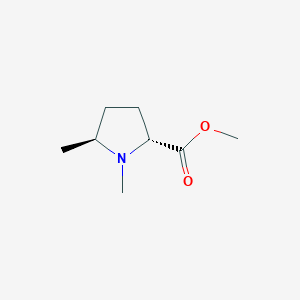
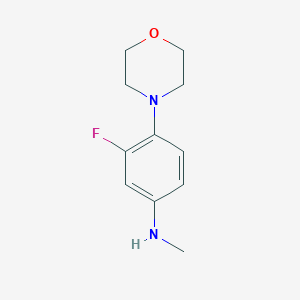
![2-(Difluoromethoxy)benzo[d]oxazole-4-sulfonamide](/img/structure/B12868531.png)

